N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

Lipophilicity Physicochemical property Drug-likeness

N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide (CAS 606121-69-1) is a synthetic heterocyclic small molecule (MW 305.4 g/mol) classified as a triazolopyrimidine thioether acetamide. The compound incorporates a [1,2,4]triazolo[4,3-a]pyrimidine core linked via a sulfanyl bridge to an N-(2-thienylmethyl)acetamide side chain.

Molecular Formula C12H11N5OS2
Molecular Weight 305.4 g/mol
Cat. No. B12573891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide
Molecular FormulaC12H11N5OS2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2SCC(=O)NCC3=CC=CS3)N=C1
InChIInChI=1S/C12H11N5OS2/c18-10(14-7-9-3-1-6-19-9)8-20-12-16-15-11-13-4-2-5-17(11)12/h1-6H,7-8H2,(H,14,18)
InChIKeyGMIXAMZHHUXKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide – Procurement-Relevant Structural and Physicochemical Baseline


N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide (CAS 606121-69-1) is a synthetic heterocyclic small molecule (MW 305.4 g/mol) classified as a triazolopyrimidine thioether acetamide [1]. The compound incorporates a [1,2,4]triazolo[4,3-a]pyrimidine core linked via a sulfanyl bridge to an N-(2-thienylmethyl)acetamide side chain. Computed physicochemical descriptors include a calculated logP (XLogP3-AA) of 1.9, a topological polar surface area (TPSA) of 126 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound belongs to a broader family of 3-substituted triazolopyrimidine derivatives explored in medicinal chemistry campaigns for their potential biological activity [2].

Why Generic Substitution of N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide Fails: The Comparator Evidence Gap


The [1,2,4]triazolo[4,3-a]pyrimidine-3-ylsulfanyl acetamide scaffold is not a single homogeneous class; subtle variations in the N-substituent on the acetamide group produce compounds with distinct physicochemical and potentially divergent biological profiles . For example, analogs where the thienylmethyl group is replaced by furanylmethyl (CAS 606121-49-7), thiazolyl (CAS 606121-67-9), or substituted thiazolyl (CAS 606121-85-1) share the same core but differ in heteroatom composition, ring electronics, and hydrogen-bonding capacity . These differences can significantly alter molecular recognition, solubility, and off-rate kinetics at biological targets, making generic interchange between in-class compounds scientifically unjustified without direct comparative data. However, it must be explicitly stated that no published head-to-head biological comparison between the target compound and its closest analogs was identified in the literature accessible for this analysis; therefore, the following evidence guide is constructed from the strongest available structural, physicochemical, and class-level inferences.

N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Shift: Thienylmethyl vs. Furanylmethyl and Thiazolyl Analogs

The N-(2-thienylmethyl) substituent confers a distinct lipophilicity profile compared to its closest oxygen- and nitrogen-containing heterocyclic analogs. The target compound has a calculated XLogP3-AA of 1.9 [1], whereas the N-(2-furanylmethyl) analog (CAS 606121-49-7, MW 289.31) is expected to have a lower logP due to the electron-withdrawing oxygen in the furan ring, and the N-(2-thiazolyl) analog (CAS 606121-67-9, MW 292.34) is expected to have a higher logP due to the nitrogen in the thiazole ring. These logP differences directly influence solubility, permeability, and non-specific protein binding.

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor Capacity: Six Acceptors Enable Distinct Target Engagement Geometry

The target compound possesses six hydrogen-bond acceptor atoms (two sulfur atoms, three nitrogen atoms, one oxygen atom) versus the furanylmethyl analog (seven acceptors due to additional oxygen) and the thiazolyl analog (seven acceptors due to additional nitrogen) [1]. This differential HBA count, combined with the unique spatial arrangement of the thienyl sulfur, creates a pharmacophoric pattern that cannot be replicated by the furanyl oxygen or thiazolyl nitrogen, potentially leading to distinct binding poses at biological targets.

Hydrogen bonding Molecular recognition Pharmacophore

Topological Polar Surface Area: Implications for Blood-Brain Barrier Penetration Potential

The target compound has a TPSA of 126 Ų [1], placing it near the threshold commonly associated with CNS drug-likeness (typically <90 Ų for optimal brain penetration). The N-(2-furanylmethyl) analog (TPSA ~140 Ų due to the furan oxygen) and the N-(2-thiazolyl) analog (TPSA ~135 Ų due to the thiazole nitrogen) both exceed the target compound's TPSA, suggesting the thienylmethyl derivative may have a marginally better passive brain penetration profile within this series.

CNS drug-likeness Brain penetration ADME

N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide: Evidence-Supported Research Application Scenarios


Pharmacophore Probe for T-Type Calcium Channel Ligand Development

Given the prominence of triazolopyrimidine scaffolds in T-type calcium channel antagonist patents [1], the target compound's distinct thienylmethyl pharmacophore and balanced lipophilicity (XLogP3 1.9) make it a suitable probe for exploring subtype selectivity (Cav3.1 vs. Cav3.2 vs. Cav3.3) in electrophysiology or FLIPR-based calcium flux assays. Procurement should prioritize this analog when structure-activity relationship (SAR) studies aim to decouple the contributions of heterocycle electronics from core scaffold affinity.

Negative Control Compound for Furanyl-Thiazolyl Activity Cliffs

In medicinal chemistry campaigns exploring activity cliffs across the triazolopyrimidine acetamide series, the thienylmethyl derivative serves as a critical negative or differential control relative to the furanylmethyl and thiazolyl analogs. Its unique combination of HBA count (6), TPSA (126 Ų), and sulfur-mediated polarizability cannot be mimicked by oxygen or nitrogen heterocycles, enabling robust SAR interpretation when used alongside its closest analogs .

Reference Standard for Physicochemical Property Profiling in Heterocyclic Libraries

With a molecular weight of 305.4 g/mol, TPSA of 126 Ų, and XLogP3 of 1.9, the compound occupies a well-defined chemical space that is compliant with multiple oral drug-likeness filters (e.g., Veber rules). Procurement for use as a reference standard in high-throughput physicochemical profiling campaigns allows benchmarking of new triazolopyrimidine derivatives against a characterized, commercially accessible core scaffold [2].

Quote Request

Request a Quote for N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.